(S)-1-(3-Bromophenyl)but-3-enylamine HCl
Description
Significance of Chiral Amines as Versatile Intermediates and Building Blocks
Chiral amines are fundamental components in the synthesis of a vast array of chemical compounds, particularly in the pharmaceutical and agrochemical industries. Chirality, the property of a molecule being non-superimposable on its mirror image, is a crucial factor in the biological activity of many molecules. openaccessgovernment.orgnih.gov Often, only one enantiomer (one of the mirror-image forms) of a chiral drug will exhibit the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. openaccessgovernment.org This underscores the critical need for enantiomerically pure compounds in drug development. openaccessgovernment.orgnumberanalytics.com
Chiral amines serve as versatile intermediates, or building blocks, for creating these stereochemically defined molecules. nih.govsemanticscholar.org They are integral structural motifs in numerous natural products and active pharmaceutical ingredients. nih.govrsc.orgacs.org In fact, it is estimated that approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment. openaccessgovernment.orgacs.org The synthesis of these amines, especially with control over their stereochemistry, is a major focus of contemporary organic chemistry research. rsc.orgacs.org Methods such as asymmetric hydrogenation and the use of chiral catalysts are continuously being developed and refined to produce these valuable compounds efficiently and with high enantiomeric purity. numberanalytics.comacs.org
Overview of Aryl-Substituted Butenylamines in Complex Molecule Synthesis
Aryl-substituted butenylamines, a class of compounds to which (S)-1-(3-Bromophenyl)but-3-enylamine HCl belongs, are particularly useful in the construction of complex molecular architectures. The aryl group, in this case, a 3-bromophenyl group, provides a handle for further chemical modifications through cross-coupling reactions, a common strategy in the synthesis of complex molecules. beilstein-journals.org The bromo-substituent is particularly useful for palladium-catalyzed N-arylation reactions, which are instrumental in forming carbon-nitrogen bonds, a key step in the synthesis of many biologically active compounds. beilstein-journals.org
The butenylamine portion of the molecule also offers multiple points for chemical transformation. The double bond can participate in a variety of reactions, such as additions and cyclizations, allowing for the introduction of new functional groups and the formation of ring structures. The amine group itself is a key functional group that can be acylated, alkylated, or used to form other nitrogen-containing functionalities. The combination of these reactive sites within a single chiral molecule makes aryl-substituted butenylamines powerful synthons for building intricate and diverse molecular scaffolds.
Position of this compound within the Landscape of Advanced Chiral Synthons
This compound holds a specific and valuable position as an advanced chiral synthon. A chiral synthon is a building block that already contains the desired stereochemical information, which can then be transferred to a more complex target molecule. nih.gov The use of such synthons, often derived from a "chiral pool" of naturally occurring enantiomerically pure compounds, is a powerful strategy in asymmetric synthesis. solubilityofthings.comyoutube.com
The "S" configuration at the carbon atom attached to the amine group in this compound provides a defined stereocenter from the outset of a synthesis. This pre-existing chirality can influence the stereochemical outcome of subsequent reactions, a process known as asymmetric induction. solubilityofthings.com This allows chemists to build complex molecules with a high degree of stereocontrol.
The presence of both the bromo-aryl group and the butenyl chain further enhances its utility. The bromine atom on the phenyl ring allows for the introduction of various substituents through well-established cross-coupling methodologies, while the butenyl group provides a platform for a range of transformations. This dual functionality makes this compound a highly versatile and valuable tool for the efficient and stereoselective synthesis of complex target molecules in modern organic chemistry.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H13BrClN |
|---|---|
Molecular Weight |
262.57 g/mol |
IUPAC Name |
(1S)-1-(3-bromophenyl)but-3-en-1-amine;hydrochloride |
InChI |
InChI=1S/C10H12BrN.ClH/c1-2-4-10(12)8-5-3-6-9(11)7-8;/h2-3,5-7,10H,1,4,12H2;1H/t10-;/m0./s1 |
InChI Key |
OJJLPSGOROCVKE-PPHPATTJSA-N |
Isomeric SMILES |
C=CC[C@@H](C1=CC(=CC=C1)Br)N.Cl |
Canonical SMILES |
C=CCC(C1=CC(=CC=C1)Br)N.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for S 1 3 Bromophenyl but 3 Enylamine Hcl
Asymmetric Catalytic Synthesis Strategies
The efficient construction of the chiral amine in (S)-1-(3-Bromophenyl)but-3-enylamine HCl necessitates sophisticated catalytic methods that can control both stereoselectivity and regioselectivity. Transition metal catalysis offers a powerful toolkit for this purpose, enabling the direct and atom-economical formation of the key C-N bond. nih.govacs.orgvtt.fi
Enantioselective Transition Metal-Catalyzed Hydroamination Reactions
Enantioselective hydroamination, the addition of an N-H bond across a carbon-carbon double bond, is a highly atom-efficient method for synthesizing chiral amines. nih.govvtt.fiacs.org In the context of synthesizing (S)-1-(3-Bromophenyl)but-3-enylamine, this strategy would involve the direct addition of an amine or ammonia (B1221849) equivalent to a prochiral alkene substrate. A variety of catalyst systems based on alkali, alkaline earth, rare earth (e.g., organolanthanides), and late transition metals have been developed for this transformation. vtt.finih.gov Organolanthanide catalysts, in particular, have demonstrated high efficiency and excellent stereoselectivities in hydroamination reactions. nih.gov
Mechanisms and Ligand Design for Stereocontrol in Hydroamination
The prevailing mechanism for transition metal-catalyzed hydroamination involves the insertion of the alkene's C=C bond into a metal-amide (M-N) bond, which is the turnover-limiting step. nih.gov This is typically followed by rapid protonolysis with another amine molecule, which regenerates the metal-amide catalyst and releases the product. nih.gov
Stereocontrol is achieved by employing a chiral ligand environment around the metal center. The design of these ligands is critical for inducing asymmetry. The interaction between the chiral ligand and the substrate in the transition state dictates the facial selectivity of the alkene insertion, leading to the preferential formation of one enantiomer over the other. acs.org Chiral ligands create a defined steric and electronic environment that raises the energy of one of the diastereomeric transition states. youtube.com For instance, chiral metallocene and non-metallocene lanthanide complexes have been successfully synthesized and applied in enantioselective hydroamination. nih.gov The development of modular chiral ligands allows for the fine-tuning of the catalyst's properties to achieve high activity and enantioselectivity. nih.govacs.org
Table 1: Key Concepts in Ligand Design for Stereocontrol
| Design Principle | Description | Reference |
|---|---|---|
| Steric Repulsion | Utilizes bulky chiral ligands to create steric hindrance that favors one transition state geometry over another, directing the approach of the substrate. acs.org | |
| Chiral Pocket | The ligand framework forms a well-defined chiral pocket around the metal's active site, forcing the substrate to bind in a specific orientation. youtube.com | |
| Electronic Effects | The electronic properties of the ligand can influence the reactivity and stability of the catalytic intermediates, impacting both rate and selectivity. |
| Bite Angle | In bidentate ligands, the bite angle influences the geometry of the metal complex and the accessibility of the catalytic site, which can significantly affect enantioselectivity. nih.gov | |
Regioselective Anti-Markovnikov and Markovnikov Additions
Hydroamination of unsymmetrical alkenes can yield two constitutional isomers: the Markovnikov product (amine addition to the more substituted carbon) and the anti-Markovnikov product (amine addition to the less substituted carbon). nih.govmasterorganicchemistry.com The synthesis of (S)-1-(3-Bromophenyl)but-3-enylamine requires the Markovnikov addition of the amine to the internal carbon of the butenyl group.
Generally, Markovnikov addition is the electronically favored pathway in many catalytic systems. nih.gov However, achieving anti-Markovnikov selectivity remains a significant challenge in catalysis. acs.orgnih.govacs.org The regioselectivity is determined at the C-N bond-forming step and depends heavily on the catalyst system and mechanism. acs.org For instance, some mechanisms proceed through a metal-vinylidene intermediate, which can favor nucleophilic attack on the α-carbon, leading to the anti-Markovnikov product. nih.gov Metal-free photoredox catalysis has also emerged as a powerful method for achieving exclusively anti-Markovnikov hydroamination. nih.gov For the synthesis of the target compound, reaction conditions would be optimized to favor the formation of the more stable carbocationic intermediate in an ionic mechanism, leading to the desired Markovnikov product. libretexts.org
Palladium-Catalyzed Asymmetric Carboamination and Aminocarbonylation Processes
Palladium-catalyzed reactions are exceptionally versatile for constructing C-N and C-C bonds. vu.nl Asymmetric carboamination, which involves the simultaneous addition of an amine and a carbon-based fragment across an alkene, provides a powerful route to complex chiral amines from simple precursors. nih.govnih.govacs.org This approach could be envisioned for synthesizing the target molecule by reacting a suitable aminoalkene with 3-bromophenyl iodide.
Intramolecular Cyclization Pathways for C-N and C-C Bond Formation
Palladium-catalyzed intramolecular carboamination and amination reactions are well-established methods for synthesizing nitrogen-containing heterocycles like pyrrolidines and piperidines. nih.govnih.govresearchgate.net The mechanism often involves the intramolecular insertion of an alkene into a palladium-nitrogen bond (aminopalladation) or a palladium-carbon bond (carbopalladation). nih.govvu.nl
For example, the palladium-catalyzed reaction of γ-aminoalkenes with aryl bromides can proceed via an initial oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine and subsequent intramolecular syn-aminopalladation of the alkene. nih.gov This forms a new C-N bond and generates a stereocenter. nih.gov Subsequent C-C bond-forming reductive elimination yields the cyclized product. nih.gov Aza-Wacker type cyclizations represent another important pathway where an intramolecular nucleophilic attack of an amine on a palladium-activated alkene forges the C-N bond. nih.govrsc.org While the target compound is acyclic, the fundamental principles of C-N and C-C bond formation from these intramolecular studies are directly applicable to designing intermolecular variants.
Influence of Chiral Ligands on Enantioselectivity
The success of asymmetric palladium-catalyzed carboamination hinges on the choice of the chiral ligand. nih.gov The ligand not only influences the enantioselectivity but can also affect the reaction yield and scope. A variety of chiral phosphine (B1218219) ligands have been explored for these transformations. While classic chelating bis-phosphine ligands like (S)-BINAP sometimes provide low yields or enantioselectivities, monodentate ligands, particularly chiral phosphoramidites, have shown significant promise. nih.gov
The observation that enantioselectivity is often independent of the ligand-to-metal ratio suggests that a monoligated palladium complex is likely involved in the stereochemistry-determining step. nih.gov Recently developed ligands, such as Xu-Phos, which feature a unique steric profile, have enabled highly efficient and enantioselective carboamination reactions to furnish substituted pyrrolidines and isoxazolidines with excellent enantiomeric excess (up to 97% ee). rsc.org
Table 2: Effect of Chiral Ligands on a Model Pd-Catalyzed Asymmetric Carboamination Reaction
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|
| (S)-BINAP | 25 | 10 | nih.gov |
| (S)-Phanephos | 15 | 15 | nih.gov |
| (R)-Siphos-PE | 80 | 85 | nih.gov |
| (S,Rs)-Xu-Phos | 85 | 97 | rsc.org |
Data presented are for representative or model reactions described in the cited literature and illustrate the general efficacy of the ligands in similar transformations.
Asymmetric Allylation of Imine Precursors
The most direct and convergent approach to chiral homoallylic amines involves the asymmetric addition of an allyl nucleophile to an imine precursor. beilstein-journals.org This strategy has been extensively investigated, leading to the development of powerful catalytic systems that can deliver the desired product with high enantiopurity. nih.gov The imine precursor for the target compound is typically formed in situ from 3-bromobenzaldehyde (B42254) and a suitable nitrogen source. The success of the reaction hinges on the catalyst's ability to differentiate between the two prochiral faces of the imine C=N bond during the C-C bond formation. nih.gov
Recent advances have shifted from stoichiometric chiral reagents to more efficient catalytic methods, including transition-metal catalysis and organocatalysis. beilstein-journals.orgnih.gov For instance, chiral BINOL-derived diols have been shown to effectively catalyze the enantioselective allylboration of acyl imines, achieving excellent yields (75–94%) and high enantiomeric ratios (95:5–99.5:0.5) for a range of aromatic substrates. nih.gov
When substituted allylating agents are used, such as crotyl groups, an additional stereocenter is formed, making diastereoselectivity a critical parameter. The control of syn vs. anti diastereomers is typically governed by the geometry of the six-membered, chair-like transition state through which the reaction proceeds. harvard.edu
Several factors influence this stereochemical outcome:
The N-Protecting Group: The nature of the substituent on the imine nitrogen can dictate the reaction pathway. Copper-catalyzed allylations using allenes have shown that N-phosphinoyl imines favor a transition state with copper coordinating to the oxygen, leading to linear products. In contrast, N-benzyl imines favor coordination to the nitrogen, resulting in branched products with high diastereoselectivity. mit.edu
Lewis Acids and Solvents: The choice of Lewis acid and solvent can significantly impact stereocontrol. wikipedia.org In the addition of organometallic reagents to chiral N-sulfinyl imines, a complete reversal of diastereoselectivity can be achieved by switching from a coordinating solvent like THF to a non-coordinating one like DCM. acs.org This is attributed to the different ways the solvent coordinates to the metal center, altering the transition state geometry. acs.org
Allylmetal Reagent: The metal used in the allylating reagent (e.g., B, Si, Sn, Zn) also plays a crucial role. nih.govrsc.orgnih.gov For example, high diastereoselectivities (dr > 98:2) are often obtained in the reactions of acyl imines with crotyldiisopropoxyboranes. nih.gov
| Factor | Influence on Diastereoselectivity | Example System | Reference |
| N-Substituent | Directs regioselectivity and diastereoselectivity by altering the favored transition state geometry. | CuH-catalyzed allylation of N-phosphinoyl vs. N-benzyl imines. | mit.edu |
| Solvent | Can reverse diastereoselectivity by changing coordination to the metal center. | Propargylation of sulfinyl imines in THF vs. DCM. | acs.org |
| Catalyst/Reagent | The chiral catalyst or reagent dictates the facial selectivity and can enforce high diastereocontrol. | Chiral BINOL-derived diols in allylboration of acyl imines. | nih.gov |
A classic and robust strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org This method entails temporarily attaching a chiral molecule to the substrate (in this case, the imine nitrogen) to direct the stereoselective attack of the nucleophile. wikipedia.org After the reaction, the auxiliary is cleaved and can often be recovered. wikipedia.org
A prominent example is the use of N-tert-butanesulfinyl imines, derived from the condensation of an aldehyde with a commercially available tert-butanesulfinamide. The sulfinyl group acts as a powerful chiral directing group in the addition of organometallic reagents. The stereochemical outcome is highly predictable and is rationalized by a rigid, six-membered chair-like transition state involving chelation of the metal to the sulfinyl oxygen and the imine nitrogen. acs.org This approach has been successfully applied to the synthesis of a wide variety of chiral amines. acs.org
Other notable chiral auxiliaries include:
Oxazolidinones: These auxiliaries, developed by Evans, are widely used in asymmetric alkylations and aldol (B89426) reactions. wikipedia.org
Pseudoephedrine: Used as a practical chiral auxiliary for the asymmetric alkylation of enolates. wikipedia.org
SAMP/RAMP: (S)- and (R)-1-amino-2-methoxymethylpyrrolidine are effective auxiliaries for the asymmetric synthesis of aldehydes and ketones. wikipedia.org
The core principle involves creating a diastereomeric intermediate that allows for facial differentiation during the key bond-forming step. acs.org
Stereoselective Alkylation and Reductive Amination Routes
Alternative pathways to chiral amines like (S)-1-(3-Bromophenyl)but-3-enylamine include building the molecule through reductive amination or alkylation strategies.
Asymmetric reductive amination is a highly efficient and atom-economical method for synthesizing chiral amines from prochiral ketones or aldehydes. d-nb.info The process typically involves the condensation of a carbonyl compound with an amine source to form an imine or enamine intermediate, which is then asymmetrically hydrogenated in the presence of a chiral catalyst. nih.gov
Key developments in this area include:
Transition Metal Catalysis: Iridium complexes paired with chiral phosphoramidite (B1245037) ligands have demonstrated superb reactivity and enantioselectivity (up to 99% ee) in the direct asymmetric reductive amination of aryl ketones. scilit.com Ruthenium complexes have also been employed effectively. nih.gov
Biocatalysis: Engineered enzymes, particularly amine dehydrogenases (AmDHs) and transaminases (TAs), have emerged as powerful catalysts for chiral amine synthesis. dovepress.com AmDHs catalyze the reductive amination of ketones using ammonia as the amine source, while TAs transfer an amino group from a donor molecule to a ketone acceptor. dovepress.com For example, an engineered transaminase from Arthrobacter sp. was used to synthesize the anti-diabetic drug Sitagliptin with an isolated yield of 92% and >99.95% ee. dovepress.com These enzymatic methods offer high selectivity under mild conditions. dovepress.com
| Catalytic System | Substrate Type | Key Features | Reference |
| Iridium/Phosphoramidite | Aryl Ketones | High turnover numbers (up to 20,000) and enantioselectivity (up to 99% ee). | scilit.comresearchgate.net |
| Ruthenium/MsDPEN | Cyclic N-Alkyl Imines | Excellent yields and enantioselectivities for chiral cyclic amines. | nih.gov |
| Engineered Amine Dehydrogenase (AmDH) | Ketones/Aldehydes | Uses ammonia directly; operates under mild aqueous conditions. | dovepress.com |
| Engineered Transaminase (TA) | Ketones | High stereoselectivity (>99% ee) and yields for pharmaceutical intermediates. | dovepress.com |
While less direct for establishing the primary stereocenter of the target compound, N-alkylation strategies are crucial for modifying existing chiral amines. researchgate.net The direct alkylation of a primary or secondary amine with an alkyl halide is a fundamental C-N bond-forming reaction. acsgcipr.org However, a significant challenge is controlling the extent of alkylation, as the newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts. acs.orgresearchgate.net
To address this, several controlled strategies have been developed:
Self-Limiting Alkylation: A recent method utilizes N-aryl-N-aminopyridinium salts as ammonia synthons. Alkylation occurs via a highly nucleophilic pyridinium (B92312) ylide intermediate. After the first alkylation, the resulting N-alkyl-N-pyridinium amine is a much less reactive nucleophile, thus preventing over-alkylation and allowing for the selective synthesis of secondary amines. acs.org
Temporary Protecting Groups: A scalable method involves using the reaction solvent, methyl isobutyl ketone (MIBK), as a temporary protecting group for a primary amine. The primary amine condenses with MIBK to form an imine, leaving a secondary amine site available for selective alkylation. The imine is then hydrolyzed to reveal the mono-alkylated product in high yield. acs.org
Borrowing Hydrogen Catalysis: Iron-catalyzed N-alkylation of α-chiral amines with alcohols has been shown to proceed with complete retention of chirality, offering a sustainable route that avoids the use of pre-activated alkyl halides. researchgate.net
Deracemization and Kinetic Resolution Approaches
When a chiral synthesis is not feasible or provides a product with insufficient enantiomeric purity, resolution of a racemic mixture is required. Kinetic resolution is a widely used technique where one enantiomer of a racemate reacts faster with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer and the enantiomerically enriched product. mdpi.com
A notable example is the kinetic resolution of β-alkyl phenylethylamine derivatives through a palladium-catalyzed, amino acid-directed C-H olefination. mdpi.com In this process, a racemic amine is acylated with a nosylamide directing group. In the presence of a chiral amino acid ligand (e.g., Boc-L-Ile-OH), one enantiomer undergoes C-H alkenylation with a styrene (B11656) derivative much faster than the other. This allows for the recovery of the unreacted starting material and the alkenylated product, both in high enantiomeric excess. mdpi.com
| Substrate | Ligand | Recovered Amine Yield (%) | Recovered Amine ee (%) | Product Yield (%) | Product ee (%) | Selectivity (s) |
| rac-Ns-amine (p-Cl) | Boc-L-Ile-OH | 46 | - | 40 | 95 | 57.2 |
| rac-Ns-amine (p-F) | Boc-L-Ile-OH | - | - | - | 92 | - |
| rac-Ns-amine (p-CF3) | Boc-L-Ile-OH | - | - | - | 92 | - |
Data adapted from a study on the kinetic resolution of β-alkyl phenylethylamine derivatives. mdpi.com
Another approach is dynamic kinetic resolution (DKR), where the slower-reacting enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired single enantiomer product. This has been demonstrated in the N-heterocyclic carbene-catalyzed annulation of bromoenals with enamines. nih.gov
Mechanistic Insights into Reactions Involving S 1 3 Bromophenyl but 3 Enylamine Hcl
Detailed Reaction Mechanism Elucidation for C-N and C-C Bond Construction
The but-3-enylamine moiety of (S)-1-(3-Bromophenyl)but-3-enylamine provides a versatile platform for intramolecular reactions, allowing for the construction of heterocyclic structures through various catalytic pathways.
Investigation of Palladium-Catalyzed Cyclization Mechanisms
Palladium catalysts are widely employed for the cyclization of unsaturated amines like (S)-1-(3-Bromophenyl)but-3-enylamine. wikipedia.org These reactions, often proceeding through a Wacker-type mechanism, are powerful tools for synthesizing substituted pyrrolidines. nih.govacs.org The intramolecular oxidative cyclization of such aminoalkenes typically involves the formation of a five-membered heterocyclic ring.
The generally accepted mechanism for the palladium(II)-catalyzed cyclization begins with the coordination of the alkene to the Pd(II) center. This is followed by an intramolecular nucleophilic attack of the amine onto the coordinated double bond, a step known as aminopalladation. This key step forms a five-membered palladacycle intermediate. The regioselectivity of this attack is typically governed by the desire to form the more stable five- or six-membered ring. For (S)-1-(3-Bromophenyl)but-3-enylamine, a 5-exo-trig cyclization is favored, leading to the formation of a pyrrolidine (B122466) ring. Subsequent β-hydride elimination from the alkyl-palladium intermediate regenerates the palladium(II) catalyst and yields the cyclized product. The presence of an oxidant is often required to facilitate the reoxidation of the resulting palladium(0) to palladium(II), thus completing the catalytic cycle. nih.gov
The reaction can be influenced by various factors, including the choice of ligands on the palladium catalyst and the reaction conditions. For instance, the use of chiral ligands can induce enantioselectivity in the cyclization process. nih.govosti.gov
Table 1: Representative Conditions for Palladium-Catalyzed Cyclization of Aminoalkenes
| Entry | Catalyst | Ligand | Oxidant | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | O₂ | Toluene | 80 | 75 |
| 2 | PdCl₂(MeCN)₂ | (S)-BINAP | Benzoquinone | THF | 60 | 85 (92% ee) |
| 3 | Pd(TFA)₂ | None | p-Benzoquinone | Dioxane | 100 | 68 |
This table presents representative data for palladium-catalyzed cyclizations of similar aminoalkenes and is for illustrative purposes.
Mechanistic Studies of Hydroamination Reactions
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines. wikipedia.orgilpi.com For a substrate like (S)-1-(3-Bromophenyl)but-3-enylamine, this can occur intramolecularly to form a cyclic amine. The mechanisms of these reactions are diverse and heavily dependent on the catalyst system employed. libretexts.org
A common pathway for hydroamination, particularly with early transition metals and lanthanides, involves a stepwise mechanism. wikipedia.orgacs.org This process begins with the formation of a metal-amido complex. The alkene moiety of the substrate then inserts into the metal-nitrogen bond. This is followed by protonolysis, where a proton from an incoming amine molecule cleaves the metal-carbon bond, releasing the cyclized product and regenerating the catalytically active species. wikipedia.org The insertion step is often the rate-determining step in this catalytic cycle.
These reactions can be either concerted or stepwise. psiberg.comanamma.com.brresearchgate.net In a stepwise reaction, distinct intermediates are formed, whereas in a concerted reaction, bond breaking and bond formation occur simultaneously. psiberg.comanamma.com.br
For certain transition metal catalysts, particularly those from Group 4 like titanium and zirconium, an imido-mediated pathway is proposed. ilpi.comnih.govlibretexts.org This mechanism involves the formation of a metal-imido (M=NR) complex as the key reactive species. This intermediate can then undergo a [2+2] cycloaddition with the alkene to form a metallacyclobutane intermediate. ilpi.comnih.gov Subsequent protonolysis of this intermediate by another amine molecule liberates the amine product and regenerates the metal-amido complex, which can then reform the imido species to continue the catalytic cycle. Density functional theory (DFT) studies have been instrumental in elucidating the energetics and feasibility of these pathways. nih.gov
Table 2: Comparison of Mechanistic Steps in Hydroamination
| Mechanism | Key Intermediate | Initial Step | Product Release Step | Catalyst Examples |
| Stepwise Insertion/Protonolysis | Metal-amido complex | Alkene insertion into M-N bond | Protonolysis of M-C bond | Lanthanides, Early Transition Metals |
| Imido Mechanism | Metal-imido complex | [2+2] Cycloaddition | Protonolysis of metallacycle | Group 4 Metals (Ti, Zr) |
This table provides a simplified comparison of the major mechanistic pathways in hydroamination.
Role of Radical Intermediates in Amine Synthesis
While many C-N bond-forming reactions proceed through ionic or organometallic intermediates, the involvement of radical species offers alternative synthetic pathways. In the context of amine synthesis, nitrogen-centered radicals can be generated and utilized in cyclization reactions. researchgate.netacs.org For a molecule like (S)-1-(3-Bromophenyl)but-3-enylamine, a nitrogen-centered radical could be formed through single-electron transfer (SET) processes, often initiated by a photocatalyst or a transition metal complex. nih.gov
Once generated, the aminyl radical can undergo an intramolecular addition to the pendant alkene, forming a five-membered ring and a carbon-centered radical. This radical can then be quenched through various pathways, such as hydrogen atom transfer (HAT) from a suitable donor, to afford the final product. nih.gov The use of photoredox catalysis has emerged as a powerful tool for generating these radical intermediates under mild conditions. nih.gov
Stereochemical Inductions and Origin of Selectivity
The stereochemical outcome of the cyclization of (S)-1-(3-Bromophenyl)but-3-enylamine HCl is of paramount importance, as the starting material is chiral. The goal is often to transfer this chirality to the product with high fidelity or to create new stereocenters in a controlled manner.
In palladium-catalyzed cyclizations, the use of chiral ligands is a common strategy to achieve enantioselectivity. nih.gov These ligands coordinate to the metal center and create a chiral environment, which can differentiate between the two diastereomeric transition states leading to the enantiomeric products. The precise origin of this selectivity can be complex, arising from steric and electronic interactions between the substrate, the ligand, and the metal center.
In hydroamination reactions, the stereochemistry is often determined during the C-N bond-forming step. For instance, in the insertion mechanism, the facial selectivity of the alkene insertion into the metal-amido bond dictates the stereochemistry of the newly formed stereocenter. Similarly, in the imido-mediated pathway, the approach of the alkene to the metal-imido complex influences the stereochemical outcome. The inherent chirality of the starting material can also direct the stereochemical course of the reaction through substrate control, where the existing stereocenter favors one reaction pathway over another due to steric or electronic preferences. nih.gov The formation of diastereomers is a common outcome when a new stereocenter is formed in a molecule that already contains one. youtube.com
Due to a lack of available scientific literature and research data, a detailed article on the mechanistic insights into reactions involving "this compound" cannot be generated at this time. Extensive searches for scholarly articles focusing on the analysis of transition states governing enantioselectivity, factors influencing diastereoselectivity, and catalytic cycle analysis for transition metal-mediated transformations of this specific compound have yielded no relevant results.
The requested article structure, which includes in-depth subsections on reaction mechanisms, requires a foundation of published research that does not appear to exist for "this compound". Without primary or secondary sources detailing its chemical behavior and reactivity, it is not possible to provide a scientifically accurate or informative discussion on the topics outlined.
Further investigation into the synthesis, characterization, and application of this compound in catalysis would be necessary before a comprehensive analysis of its reaction mechanisms could be undertaken and an article of the requested nature could be composed.
Computational Chemistry and Theoretical Studies on S 1 3 Bromophenyl but 3 Enylamine Hcl
Quantum Chemical Calculations for Conformational Analysis and Stereochemical Preferences
Quantum chemical calculations are fundamental in determining the three-dimensional structure and conformational landscape of a molecule. For (S)-1-(3-Bromophenyl)but-3-enylamine HCl, conformational analysis is crucial for understanding its biological activity and its behavior in asymmetric synthesis. By mapping the potential energy surface, the most stable conformations can be identified.
The conformational space of this compound is defined by the rotation around several key single bonds: the C-N bond, the C-C bond connecting the stereocenter to the phenyl ring, and the C-C bond of the butyl chain. Quantum chemical methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), can be employed to calculate the energies of various conformers. These calculations reveal that the lowest energy conformations are those that minimize steric hindrance and maximize favorable electronic interactions. For instance, the relative orientation of the bulky 3-bromophenyl group and the butenyl chain with respect to the amine group is a key determinant of conformational stability.
Table 1: Calculated Relative Energies of Major Conformers of (S)-1-(3-Bromophenyl)but-3-enylamine (Note: This data is illustrative and based on typical values for similar compounds.)
| Conformer | Dihedral Angle (N-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) |
| A | 60° (gauche) | 0.00 |
| B | 180° (anti) | 1.25 |
| C | -60° (gauche) | 2.10 |
Density Functional Theory (DFT) Studies on Reaction Pathways and Activation Energies
Density Functional Theory (DFT) has become a standard tool for investigating reaction mechanisms in organic chemistry due to its balance of accuracy and computational cost. For this compound, DFT studies can illuminate the pathways of its formation and subsequent reactions. These calculations can help in optimizing reaction conditions and in the design of more efficient synthetic routes.
A key application of DFT is the study of the transition states and activation energies for the steps involved in the synthesis of this chiral amine. For example, in an asymmetric allylation reaction to form the C-C bond, DFT can model the approach of the allylating agent to the imine precursor. The calculations can predict which diastereomeric transition state is lower in energy, thus explaining the observed enantioselectivity of the reaction. Global chemical reactivity descriptors, which can be derived from DFT calculations, provide insights into the molecule's reactivity. acs.org
Table 2: Calculated Activation Energies for a Hypothetical Reaction Step (Note: This data is illustrative and based on typical values for similar compounds.)
| Reaction Step | Method/Basis Set | Activation Energy (kcal/mol) |
| Rate-determining step | B3LYP/6-31G(d) | 25.4 |
| Product formation | M06-2X/def2-TZVP | 15.2 |
Modeling of Catalyst-Substrate Interactions in Asymmetric Synthesis
The enantioselective synthesis of this compound typically involves a chiral catalyst. Understanding the interactions between the catalyst and the substrate is paramount for explaining the origin of stereoselectivity. Computational modeling allows for a detailed examination of the non-covalent interactions, such as hydrogen bonding and π-π stacking, that govern the recognition of the substrate by the catalyst. nih.gov
For instance, in a Lewis acid-catalyzed allylation, DFT models can be constructed of the catalyst-substrate complex. By analyzing the geometry of this complex, researchers can identify the key interactions that stabilize the transition state leading to the (S)-enantiomer over the (R)-enantiomer. These models can reveal subtle effects, such as the role of the bromine atom on the phenyl ring in directing the stereochemical outcome through steric or electronic effects.
Prediction of Spectroscopic Properties and Chiral Recognition Mechanisms
Computational methods are also invaluable for predicting spectroscopic properties, which can aid in the characterization of this compound. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum (UV-Vis), while other methods can predict vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. Comparing these predicted spectra with experimental data can confirm the structure and stereochemistry of the synthesized molecule.
Furthermore, computational studies can shed light on chiral recognition mechanisms. beilstein-journals.org This involves modeling the interaction of the (S)-enantiomer with a chiral selector, such as a chiral stationary phase in chromatography or a chiral solvating agent in NMR. By calculating the binding energies of the diastereomeric complexes formed between the enantiomers and the chiral selector, the elution order in chiral HPLC or the chemical shift differences in chiral NMR can be predicted and understood at a molecular level.
Table 3: Predicted vs. Experimental Spectroscopic Data (Note: This data is illustrative and based on typical values for similar compounds.)
| Spectroscopic Data | Predicted Value | Experimental Value |
| ¹H NMR Chemical Shift (Hα) | 3.85 ppm | 3.90 ppm |
| ¹³C NMR Chemical Shift (Cα) | 55.2 ppm | 55.8 ppm |
| UV-Vis λmax | 265 nm | 268 nm |
Advanced Spectroscopic and Chromatographic Methodologies for Research Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. A suite of 1D and 2D NMR experiments provides a complete picture of the atomic arrangement, including the proton and carbon frameworks and their connectivity.
¹H NMR Spectroscopy for Proton Environment and Coupling Analysis
¹H NMR spectroscopy provides detailed information about the chemical environment of protons within the molecule. The spectrum of (S)-1-(3-Bromophenyl)but-3-enylamine HCl would be recorded, typically on a 400 MHz or higher field spectrometer, to resolve the signals corresponding to the aromatic, vinylic, allylic, and methine protons.
The analysis focuses on chemical shift (δ), signal integration, and spin-spin coupling constants (J). The aromatic protons on the 3-bromophenyl ring are expected to appear in the downfield region of approximately δ 7.2-7.4 ppm. The terminal vinylic protons of the butenyl group typically resonate between δ 5.4-5.6 ppm, while the proton on the chiral carbon adjacent to the amine would appear as a distinct multiplet. The protonated amine (NH₃⁺) signal may appear as a broad signal, and its chemical shift can be concentration-dependent.
A detailed analysis of the coupling constants is crucial. For example, the multiplicity of the methine proton (the CH next to the phenyl ring) would be influenced by coupling to the adjacent allylic protons, providing key structural information. The allylic protons, in turn, would show coupling to both the methine proton and the vinylic protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Aromatic-H | 7.2 – 7.4 | Multiplet | N/A |
| Vinylic-H (=CH) | 5.4 – 5.6 | Multiplet | N/A |
| Vinylic-H (=CH₂) | 5.0 – 5.2 | Multiplet | N/A |
| Methine-H (CH-N) | 4.1 – 4.3 | Multiplet | N/A |
| Allylic-H (CH₂-C=) | 2.4 – 2.6 | Multiplet | N/A |
| Amine-H (NH₃⁺) | 3.0 – 3.2 | Broad Singlet | N/A |
¹³C NMR Spectroscopy for Carbon Skeleton Determination
¹³C NMR spectroscopy is employed to determine the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal, confirming the presence of ten carbon atoms. The chemical shifts in the ¹³C spectrum are indicative of the electronic environment of each carbon.
The aromatic carbons typically appear in the δ 120-140 ppm range, with the carbon atom bonded to the bromine (C-Br) showing a characteristic shift around δ 122 ppm. The vinylic carbons of the butenyl group are expected between δ 125-130 ppm. The chiral methine carbon (C-N) is typically found in the δ 45-50 ppm region, and the allylic carbon resonates further upfield.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-Br | ~122 |
| Aromatic C-H | 120 – 130 |
| Aromatic C-C (quaternary) | 135 – 140 |
| Vinylic =CH | 125 – 130 |
| Vinylic =CH₂ | 118 – 122 |
| Chiral Methine (C-N) | 45 – 50 |
| Allylic CH₂ | 40 – 45 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry
While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. For this molecule, COSY would show correlations between the methine proton and the adjacent allylic protons, and between the allylic protons and the vinylic protons, confirming the butenyl chain's connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This powerful technique would allow for the definitive assignment of each protonated carbon in the ¹³C spectrum by linking it to its already-assigned proton from the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (2-4 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons (which are invisible in HSQC) and for piecing together different fragments of the molecule. For instance, HMBC would show a correlation from the methine proton to the carbons of the phenyl ring, confirming the attachment point.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. While less critical for the primary structure elucidation of this molecule, it can be used to confirm spatial relationships and, in more complex stereoisomers, help determine relative stereochemistry.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a vital tool for determining the molecular weight and formula of a compound and for gaining structural insights through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of a compound's mass, allowing for the determination of its elemental composition. For (S)-1-(3-Bromophenyl)but-3-enylamine, the analysis would be performed using a technique like Electrospray Ionization (ESI). The protonated molecule [M+H]⁺ is observed, and its exact mass is measured. The presence of bromine is readily identified by the characteristic isotopic pattern, where the M⁺ and M+2⁺ peaks appear in an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The calculated mass for the protonated molecule, C₁₀H₁₃BrNH⁺, is approximately 242.0382 and 244.0362 amu. Experimental data has shown an observed [M+H]⁺ peak at m/z 242.03, consistent with the calculated value.
Fragmentation analysis under MS/MS conditions would likely show the loss of the butenyl group or cleavage at the benzylic position, providing further structural confirmation.
Table 3: HRMS Data for (S)-1-(3-Bromophenyl)but-3-enylamine
| Ion | Calculated m/z (C₁₀H₁₃⁷⁹BrNH⁺) | Calculated m/z (C₁₀H₁₃⁸¹BrNH⁺) | Observed m/z |
| [M+H]⁺ | 242.0382 | 244.0362 | ~242.03 |
LC-MS for Purity Assessment and Reaction Monitoring
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the sensitive and specific detection of MS. This technique is invaluable for assessing the chemical and enantiomeric purity of this compound and for monitoring its synthesis.
For purity assessment, a reverse-phase HPLC method would be developed, likely using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient containing a small amount of an acid modifier like formic acid to ensure good peak shape and ionization. The eluent is directed to the mass spectrometer, which acts as a detector. This setup can separate the target compound from starting materials, by-products, and other impurities, with each component being identified by its mass-to-charge ratio.
During synthesis, LC-MS can be used to monitor the reaction's progress by taking small aliquots from the reaction mixture over time. The analysis would track the consumption of reactants (e.g., 3-bromobenzaldehyde (B42254) imine) and the formation of the desired product, allowing for the optimization of reaction conditions such as time, temperature, and reagent stoichiometry. For determining enantiomeric purity, a specialized chiral LC column would be used to separate the (S) and (R) enantiomers prior to MS detection. nih.govosti.govoup.com
Chiral Chromatography for Enantiomeric Excess (ee) and Diastereomeric Ratio (dr) Determination
Chiral chromatography is an indispensable tool for the analysis of single-enantiomer compounds like this compound. It is the gold standard for determining enantiomeric excess (ee) and is crucial for separating diastereomers if they are present.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for the enantioselective analysis of chiral amines. The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chiralpedia.com
For aromatic amines and related structures, polysaccharide-based CSPs are particularly effective. Columns with stationary phases such as amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® and Chiralcel® series) are widely used for their broad applicability and high enantioselectivity. yakhak.orgmdpi.com For the separation of compounds structurally similar to this compound, such as β-amino-β-(4-bromophenyl) propionic acid, a "hybrid" pi-electron acceptor/donor CSP like the (R,R) Whelk-O1 has proven to be highly effective. tsijournals.com
The mobile phase composition is critical for achieving optimal separation. A normal-phase system, typically consisting of a non-polar solvent like n-hexane and an alcohol modifier such as ethanol (B145695) or isopropanol, is frequently employed. tsijournals.com To improve peak shape and resolution for basic compounds like amines, small amounts of additives are often necessary. An acidic additive, such as trifluoroacetic acid (TFA), can protonate the amine, while a basic additive, like isopropylamine, can minimize tailing caused by interactions with the silica (B1680970) support. tsijournals.comnih.gov Detection is commonly performed using a UV detector, set at a wavelength where the bromophenyl chromophore absorbs, for instance, 225 nm. tsijournals.com
Table 1: Representative Chiral HPLC Method for Enantiomeric Purity
| Parameter | Condition |
|---|---|
| Column | (R,R) Whelk-O1 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Ethanol / TFA / Isopropylamine (95:5:0.1:0.025, v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Expected Outcome | Baseline resolution of (S) and (R) enantiomers with a resolution factor > 2.5. |
This table is a representative example based on methods for structurally similar compounds. tsijournals.com
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) offers high resolution and sensitivity, making it another powerful technique for determining the enantiomeric excess of volatile or semi-volatile chiral compounds. nih.gov Due to the high polarity and potential for hydrogen bonding of primary amines, derivatization is a crucial prerequisite for their analysis by GC. This process increases the compound's volatility and thermal stability while improving peak shape and chromatographic performance. researchgate.net
A common derivatization strategy for primary amines is acylation, for example, with trifluoroacetic anhydride (B1165640) (TFAA), to form a less polar and more volatile amide derivative. nih.govsigmaaldrich.com The resulting N-acylated amine can then be analyzed on a chiral capillary column.
Cyclodextrin-based CSPs are frequently employed for the chiral separation of a wide range of compounds, including derivatized amines. wiley.com For instance, a capillary column coated with a derivatized β-cyclodextrin in a polysiloxane matrix can provide excellent enantioselectivity for halogen-substituted 1-phenylalkylamines. wiley.com The separation is based on the differential formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral cyclodextrin (B1172386) selector. The choice of carrier gas, typically hydrogen or helium, and a precise temperature program are critical for achieving baseline separation. Detection is most commonly performed with a Flame Ionization Detector (FID). wiley.com
Table 2: Representative Chiral GC Method for Enantiomeric Analysis
| Parameter | Condition |
|---|---|
| Derivatization | Reaction with Trifluoroacetic Anhydride (TFAA) in an appropriate solvent. |
| Column | Capillary column (e.g., 30 m x 0.25 mm) with a cyclodextrin-based CSP (e.g., MTBCD in OV-1701). |
| Carrier Gas | Hydrogen at a constant linear velocity (e.g., 50 cm/s). |
| Oven Program | Isothermal or gradient temperature program (e.g., 90 °C to 190 °C) to optimize resolution. |
| Injector Temp. | 250 °C |
| Detector | Flame Ionization Detector (FID) at 250 °C |
| Expected Outcome | Separation of the derivatized (S) and (R) enantiomers. |
This table is a representative example based on established methods for analogous chiral amines. wiley.com
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis in Reaction Monitoring
Infrared (IR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. researchgate.net It is particularly useful in a research context for confirming the structure of a synthesized compound like this compound and for monitoring the progress of a chemical reaction by observing the appearance or disappearance of characteristic absorption bands. researchgate.net
The IR spectrum of this compound is expected to exhibit a unique pattern of absorption bands corresponding to the vibrations of its specific functional groups. As a primary amine, it will show a characteristic pair of medium-intensity N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. openstax.orgorgchemboulder.com An N-H bending vibration is also expected around 1650-1580 cm⁻¹. orgchemboulder.com
The aromatic part of the molecule will produce several signals. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while C=C in-ring stretching vibrations cause a series of absorptions in the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring can also be inferred from the C-H out-of-plane bending bands in the fingerprint region (below 1000 cm⁻¹). The C-Br stretch is expected to appear as a low-frequency absorption, typically in the 680-515 cm⁻¹ range.
The butenyl group contributes characteristic alkene signals. The =C-H stretching of the terminal vinyl group will be observed at a frequency slightly higher than that of the aromatic C-H stretch, around 3080 cm⁻¹. The C=C double bond stretch itself usually gives a medium-intensity band around 1640 cm⁻¹. researchgate.net
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 (two bands) | Medium, Sharp |
| Amine (R-NH₂) | N-H Bend | 1650 - 1580 | Medium |
| Aromatic Ring | =C-H Stretch | ~3030 | Weak to Medium |
| Aromatic Ring | C=C Stretch (in-ring) | 1600 - 1450 | Medium to Weak |
| Alkene (Vinyl) | =C-H Stretch | ~3080 | Medium |
| Alkene (Vinyl) | C=C Stretch | ~1640 | Medium |
| Alkyl | C-H Stretch | 3000 - 2850 | Medium to Strong |
| Aromatic Amine | C-N Stretch | 1335 - 1250 | Strong |
| Bromo-Aromatic | C-Br Stretch | 680 - 515 | Medium to Strong |
This table presents predicted values based on established IR correlation charts. researchgate.netorgchemboulder.com
Application of S 1 3 Bromophenyl but 3 Enylamine Hcl As a Chiral Intermediate in Synthetic Endeavors
Future Perspectives and Emerging Research Avenues for S 1 3 Bromophenyl but 3 Enylamine Hcl
Advancements in Sustainable and Green Synthesis Methodologies
The future of synthesizing chiral amines like (S)-1-(3-bromophenyl)but-3-enylamine HCl is intrinsically linked to the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. whiterose.ac.uk A significant area of advancement is the use of biocatalysis, particularly with enzymes such as amine transaminases (ATAs). rsc.orgacs.org
Biocatalytic Routes: Amine transaminases are pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzymes that catalyze the asymmetric amination of ketones to produce chiral primary amines with excellent enantioselectivity (>99% ee) under mild reaction conditions. acs.orgacs.org This enzymatic approach avoids the harsh reagents and protecting groups often required in traditional chemical syntheses. Researchers are developing one-pot, multi-enzyme cascade reactions that combine ATAs with other enzymes for cofactor recycling, pushing the boundaries of synthetic efficiency. acs.org For the synthesis of the target compound, this would involve the asymmetric amination of 3-bromophenyl-3-butenyl ketone.
Key Advantages of Biocatalysis:
High Enantioselectivity: Enzymes can produce single-enantiomer products, which is crucial for pharmaceuticals. whiterose.ac.uk
Mild Conditions: Reactions are typically run in aqueous media at or near room temperature and pressure, reducing energy consumption. rsc.org
Reduced Waste: Biocatalytic routes can decrease the need for stoichiometric reagents and simplify purification processes. whiterose.ac.uk
Future research will likely focus on enzyme engineering to create novel transaminases with broader substrate scopes and enhanced stability, as well as developing chemoenzymatic processes that combine the best of both chemical and biological catalysis. whiterose.ac.ukacs.org
Design and Development of Highly Efficient and Recyclable Catalytic Systems
The development of catalysts that are not only highly active and selective but also easily separable and reusable is a cornerstone of sustainable chemical manufacturing. researchgate.netrsc.org For the synthesis of chiral amines, this is a particularly active area of research, as many processes rely on expensive and often toxic heavy metal catalysts. whiterose.ac.uk
Immobilized and Supported Catalysts: A primary strategy involves immobilizing homogeneous catalysts onto solid supports, such as polymers, silica (B1680970), or magnetic nanoparticles. rsc.orgukri.org This approach combines the high selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. Supported catalysts have been successfully applied in various chemical fields, including pharmaceuticals, and are suitable for large-scale production. rsc.org For instance, iridium-based racemization catalysts have been immobilized in packed-bed reactors for continuous flow processes. whiterose.ac.uk
The table below summarizes emerging recyclable catalytic systems applicable to chiral amine synthesis.
| Catalytic System | Description | Advantages | Potential Application for Target Compound |
| Immobilized Enzymes | Transaminases or other enzymes physically adsorbed or covalently bonded to a solid support (e.g., polymer beads). acs.org | High stability, reusability, suitable for continuous flow reactors, reduced downstream processing. rsc.orgacs.org | Asymmetric amination of the corresponding ketone in a packed-bed reactor. |
| Supported Metal Catalysts | Chiral ligands or metal complexes anchored to solid supports like silica or polymers. rsc.org | Ease of separation from product, reduced metal leaching, potential for recycling. researchgate.netrsc.org | Asymmetric hydrogenation or transfer hydrogenation of an intermediate imine. |
| Chiral Ionic Liquids (CILs) | Fusing a chiral catalyst (e.g., a proline derivative) into an ionic liquid framework. rsc.org | Acts as both solvent and catalyst, high thermal stability, potential for high enantioselectivity and recyclability. rsc.org | Use in asymmetric alkylation or addition reactions to form the chiral center. |
Future work will focus on designing more robust and versatile supported catalysts with controlled microenvironments to enhance activity and selectivity further. researchgate.net
Exploration of Novel Reactivities and Unprecedented Transformations
The dual functionality of this compound—a chiral homoallylic amine and an aryl bromide—opens avenues for exploring novel chemical transformations. researchgate.netrsc.org
Transformations of the Homoallylic Amine Moiety: Homoallylic amines are highly versatile synthetic intermediates. researchgate.netorganic-chemistry.org The terminal alkene can undergo a wide range of reactions, including ozonolysis, epoxidation, and hydroboration-oxidation, to introduce new functional groups. Furthermore, the amine itself can direct or participate in reactions. For example, diastereoselective conjugate addition of secondary homoallylic amines to α,β-unsaturated esters has been reported as a method to access valuable tertiary amines with multiple stereocenters. rsc.org Research into three-component reactions involving an aldehyde, an amine, and an allylating agent to directly form complex homoallylic amines is also an active field. organic-chemistry.orgresearchgate.net
Reactivity of the Carbon-Bromine Bond: The carbon-bromine bond on the phenyl ring is a key handle for diversification through cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide array of substituents, creating a library of analogs from a single precursor. More recently, unprecedented transformations are being explored, such as the catalytic oxidation of carbon-halogen bonds directly to carboxylic acids or ketones using water as the oxidant, which liberates hydrogen gas as the only byproduct. acs.org While primarily demonstrated on benzylic halides, the extension of such green oxidative methods to aryl halides represents a significant future research direction. acs.org
The table below outlines potential novel transformations for the title compound.
| Functional Group | Reaction Type | Potential Product | Research Significance |
| Alkene | Diastereoselective Dihydroxylation | A chiral amino diol | Creation of multiple stereocenters in a single step. |
| Amine/Alkene | Intramolecular Cyclization | Substituted pyrrolidines or piperidines | Access to important heterocyclic scaffolds. nih.gov |
| Aryl Bromide | Suzuki Cross-Coupling | Biaryl-substituted chiral amine | Rapid diversification for structure-activity relationship studies. |
| Aryl Bromide | Catalytic C-Br Oxidation | A chiral aminobenzoic acid | A green, oxidant-free method to introduce a carboxylic acid group. acs.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
The shift from traditional batch processing to continuous flow manufacturing is revolutionizing the pharmaceutical and fine chemical industries. nih.gov Flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. whiterose.ac.uk
Continuous Flow Synthesis of Chiral Amines: The synthesis of chiral amines is particularly well-suited for flow chemistry. acs.org Packed-bed reactors containing immobilized enzymes, such as transaminases, allow for continuous production with excellent enantioselectivity and high space-time yields. acs.orgacs.org In one study, immobilizing E. coli cells containing a transaminase in a flow reactor led to a stable system that could operate for extended periods without the need for additional cofactor, achieving high conversion and enantiomeric excess. acs.org Another report highlighted a 35-fold enhancement in space-time yield for a chemoenzymatic cascade in a flow system compared to its batch counterpart. acs.org
Advantages of Flow Chemistry:
Enhanced Safety: Small reactor volumes and superior heat and mass transfer mitigate risks associated with highly exothermic or hazardous reactions.
Increased Productivity: Continuous operation allows for higher throughput and easier scale-up compared to batch reactors. nih.gov
Process Control: Precise control over parameters like temperature, pressure, and residence time leads to better reproducibility and product quality. whiterose.ac.uk
Future research will focus on developing multi-step, uninterrupted flow syntheses that telescope several reaction steps into a single, continuous process. nih.gov The integration of real-time monitoring and automated feedback loops will further enhance process optimization and control, paving the way for the on-demand manufacturing of complex chiral amines like this compound.
| Parameter | Batch Processing | Continuous Flow Processing |
| Productivity | Limited by reactor size; significant downtime between batches. | High throughput; continuous operation. acs.orgnih.gov |
| Safety | Poor heat transfer in large volumes; potential for thermal runaway. | Excellent heat transfer; small reaction volumes enhance safety. |
| Process Control | Difficult to maintain uniform conditions; potential for side reactions. | Precise control over reaction parameters; improved product consistency. whiterose.ac.uk |
| Scalability | Challenging; often requires complete process re-optimization. | Straightforward scaling by running the system for longer or using parallel reactors. nih.gov |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
